N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide
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Overview
Description
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the reaction of 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Coupling Reaction: The tetrazole intermediate is then coupled with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl group of the amide moiety.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide can be compared to other tetrazole-containing compounds such as losartan or valsartan, which are used as antihypertensive agents.
- Other similar compounds include those with diphenylpropanamide moieties, which may exhibit similar chemical reactivity.
Uniqueness:
- The unique combination of the tetrazole ring and diphenylpropanamide moiety in this compound provides it with distinct chemical and biological properties that are not observed in other compounds.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-13-14-22(15-19(18)2)30-24(27-28-29-30)17-26-25(31)16-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15,23H,16-17H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVYFFCCFPETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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